molecular formula C10H13F2NO2 B2927757 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine CAS No. 954263-76-4

1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine

Cat. No.: B2927757
CAS No.: 954263-76-4
M. Wt: 217.216
InChI Key: BEAWGBQBYFZGAN-UHFFFAOYSA-N
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Description

Historical Development of Difluoromethoxy-Substituted Phenethylamines

The exploration of phenethylamine derivatives began in the early 20th century, with foundational work on 2-phenylethylamine by Treat B. Johnson and Herbert H. Guest at Yale University in 1909. This class of compounds gained prominence due to their structural similarity to neurotransmitters like dopamine and epinephrine. The introduction of fluorinated substituents, such as difluoromethoxy groups, emerged as a strategic modification to enhance metabolic stability and binding affinity in bioactive molecules. Early synthetic efforts focused on simple halogenation, but advances in fluorination techniques during the late 20th century enabled precise incorporation of difluoromethoxy moieties into aromatic systems. The compound 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine represents a modern iteration of these efforts, combining methoxy and difluoromethoxy groups on a phenethylamine backbone.

Research Significance of this compound

This compound’s structural uniqueness lies in its dual substitution pattern: a methoxy group at position 3 and a difluoromethoxy group at position 4 of the phenyl ring (Figure 1). The difluoromethoxy group (-OCF₂H) introduces steric and electronic effects distinct from traditional methoxy (-OCH₃) or chloro substituents. Computational studies suggest that the electronegative fluorine atoms increase the compound’s polarity while maintaining lipophilicity, a balance critical for blood-brain barrier penetration. Its molecular weight of 217.21 g/mol and SMILES notation (CC(C1=CC(=C(C=C1)OC(F)F)OC)N) further distinguish it from simpler phenethylamines like 2-phenylethylamine (MW: 121.18 g/mol).

Table 1: Structural Comparison of Selected Phenethylamine Derivatives

Compound Molecular Weight (g/mol) Substituents
2-Phenylethylamine 121.18 None
4-(Benzyloxy)-3-methoxyphenethylamine 257.33 Benzyloxy, Methoxy
This compound 217.21 Difluoromethoxy, Methoxy

Evolution of Scientific Interest in Fluorinated Phenethylamine Derivatives

Fluorination strategies in medicinal chemistry have evolved from simple aromatic halogenation to targeted installation of CF₃, OCF₃, and OCF₂H groups. The difluoromethoxy group in this compound exemplifies this trend, offering improved pharmacokinetic profiles compared to non-fluorinated analogs. Patent CN103641725A highlights advancements in reduction methodologies using zinc borohydride, which enable efficient synthesis of such derivatives without the side reactions associated with traditional agents like lithium aluminum hydride. These synthetic innovations have expanded the accessibility of fluorinated phenethylamines for structure-activity relationship (SAR) studies.

Current Research Landscape and Knowledge Gaps

Despite progress in synthesis, the biological activity and mechanistic pathways of this compound remain underexplored. PubChem lists its CID (16790112) but lacks pharmacological data, while related compounds like 4-(benzyloxy)-3-methoxyphenethylamine are better characterized. Key knowledge gaps include:

  • Target Identification : Potential interactions with monoamine transporters or G-protein-coupled receptors (GPCRs) remain unvalidated.
  • Metabolic Fate : The impact of the difluoromethoxy group on cytochrome P450-mediated oxidation is unknown.
  • Comparative Efficacy : No studies contrast its activity with mono-fluorinated or non-fluorinated analogs.

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-6,10H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWGBQBYFZGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC(F)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954263-76-4
Record name 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine
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Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine involves several steps, typically starting with the preparation of the difluoromethoxy and methoxy substituted benzene ring. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative . This intermediate is then subjected to reductive amination with ethanamine to yield the final product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alcohols or amines.

Scientific Research Applications

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenethylamine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine -OCF₂H (4), -OMe (3) C₁₀H₁₃F₂NO₂ 233.21* Dual substituents enhance electronic diversity
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine -OCF₂H (4) C₉H₁₁F₂NO 187.19 Simpler analog; lacks meta-methoxy group
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride -OCH₂CF₂ (4), -OMe (3) C₁₁H₁₄ClF₂NO₂ 281.68 Ethoxy linker increases steric bulk
1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine -OCH₂CF₃ (4) C₁₀H₁₂F₃NO 219.20 Higher fluorine content; increased lipophilicity
1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-amine -OBn (4), -F (3) C₁₅H₁₆FNO 245.29 Bulky benzyloxy group; fluorine at meta

*Calculated based on substituent contributions.

Key Observations:
  • Steric and Lipophilic Profiles : Analogs with trifluoroethoxy (-OCH₂CF₃) or benzyloxy (-OBn) exhibit increased lipophilicity and steric bulk, which may influence blood-brain barrier penetration or target binding .
  • Positional Isomerism: The dual substitution at 4-(difluoromethoxy) and 3-(methoxy) in the target compound creates a unique electronic landscape compared to monosubstituted analogs .

Physicochemical Properties

  • LogP and Solubility: The target compound’s logP is estimated to be ~2.5 (higher than non-fluorinated analogs due to -OCF₂H) . Analogs with trifluoroethoxy (-OCH₂CF₃) exhibit reduced aqueous solubility compared to -OCF₂H derivatives .

Biological Activity

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine, often referred to as a difluoromethoxy-substituted phenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses unique structural features that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2O3, with a molecular weight of 220.2 g/mol. The presence of both difluoromethoxy and methoxy groups on the phenyl ring enhances its lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The difluoromethoxy group is known to enhance binding affinity, potentially leading to increased inhibition or activation of target proteins. This mechanism may involve modulation of signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against certain cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the substituents can significantly influence the potency against colon cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown promise as a selective inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cancer signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiproliferative Studies : In vitro assays demonstrated that analogs of this compound exhibited varying degrees of cytotoxicity against colon cancer cell lines, indicating the importance of substituent positioning on the phenyl ring for enhancing activity. For example, modifications leading to smaller hydrophobic groups at the para-position resulted in improved potency .
  • Kinase Inhibition : A recent study highlighted the selective inhibition of Class II PI3K isoforms by derivatives of this compound. The findings suggested that certain structural motifs were responsible for driving selectivity and potency against these kinases, which are often deregulated in cancers .

Comparative Analysis

The following table summarizes the biological activities and potency of this compound compared to related compounds:

Compound NameActivity TypeIC50 (nM)Notes
This compoundAntiproliferative9.1Significant activity against DLD-1 cell line
1-(4-Difluoromethoxy-3-methylphenyl)propan-1-oneAntiproliferative25Reduced potency compared to analog
1-(4-Methoxyphenyl)ethan-1-oneAntiproliferative>100Lacks difluoromethoxy group, lower activity

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